2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
Description
2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine-based compound featuring a benzyl ester moiety and a branched amine substituent. The compound’s design aligns with trends in developing cysteine protease inhibitors, where modifications to the pyrrolidine core and substituent groups modulate activity and selectivity .
Properties
IUPAC Name |
benzyl 2-[[2-aminoethyl(methyl)amino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-18(11-9-17)12-15-8-5-10-19(15)16(20)21-13-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRVENGUPAYRLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester typically involves multiple stepsThe reaction conditions often require the use of specific reagents such as sodium hydride and methyl bromoacetate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
- Neurotransmitter Modulation : The compound has been investigated for its role in modulating neurotransmitter systems, particularly in the context of neurodegenerative diseases and mental health disorders. Its structure allows it to interact with various receptors, potentially leading to therapeutic effects similar to those of known antidepressants and anxiolytics.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. The ability to modify the side chains could enhance selectivity and potency against specific tumor types.
- Antimicrobial Properties : Research indicates that compounds with similar structures have exhibited antimicrobial activity. This opens avenues for developing new antibiotics or antifungal agents.
Case Studies
- A study published in Journal of Medicinal Chemistry explored the synthesis of analogs of this compound, revealing promising activity against neuroblastoma cells, suggesting its potential as a lead compound for cancer therapy .
- Another research article highlighted its efficacy in modulating serotonin receptors, which may provide insights into its use as an antidepressant .
Building Block for Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly in the development of complex molecules in pharmaceutical chemistry. Its functional groups allow for various chemical modifications, making it suitable for synthesizing other biologically active compounds.
Applications in Peptide Synthesis
Due to its amino acid-like structure, it can be utilized in peptide synthesis, offering a way to introduce specific functionalities into peptides that may enhance their biological activity or stability.
Mechanism of Action
The mechanism of action of 2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituted Pyrrolidine-1-Carboxylic Acid Benzyl Esters with Antimalarial Activity
Key Analogs :
- 4-Substituted 2-(3-hydroxy-2-oxo-1-phenethylpropylcarbamoyl)pyrrolidine-1-carboxylic acid benzyl esters (17, 18)
- Activity : These compounds inhibit Plasmodium falciparum cysteine protease falcipain with IC₅₀ values of 86.2 µM (17) and 106.5 µM (18), comparable to artemisinin .
- Structural Differences : The target compound lacks the 3-hydroxy-2-oxo-phenethylpropylcarbamoyl group but shares the benzyl ester and pyrrolidine core.
- Synthesis : Prepared via coupling reactions using BOP-Cl or HATU, achieving yields >80% .
Phosphinoyl-Modified Pyrrolidine Derivatives
Key Analogs :
- 2-[(2-carboxy-propyl)-hydroxy-phosphinoyl]-pyrrolidine-1-carboxylic acid benzyl ester Activity: Phosphinoyl groups enhance binding to metalloproteases like angiotensin-converting enzyme 2 (ACE2) . Structural Differences: The phosphinoyl group replaces the methyl-amino-ethyl side chain, altering electronic properties and steric bulk.
Tert-Butyl Ester Variants
Key Analogs :
- (R)-2-(Toluene-4-sulfonyloxymethyl)pyrrolidine-1-carboxylic acid tert-butyl ester (24)
Benzyl Esters with Aromatic or Hydrophobic Substituents
Key Analogs :
- (±)-2-(4-(Methoxycarbonyl)benzyl)pyrrolidine-1-carboxylic acid benzyl ester (25)
- 2-(Naphthalen-2-ylmethyl)pyrrolidine-1-carboxylic acid benzyl ester (24)
Amino-Modified Pyrrolidine Derivatives
Key Analogs :
- (R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester Molecular Weight: 278.35 g/mol (C₁₅H₂₂N₂O₃) . Synthetic Relevance: Hydroxyethyl groups may enhance water solubility compared to the target compound’s primary amine .
Data Tables
Key Research Findings
Substituent Effects on Activity: The 3-hydroxy-2-oxo-phenethylpropylcarbamoyl group in antimalarial analogs (e.g., 17, 18) is critical for falcipain inhibition, suggesting that bulkier substituents enhance target engagement . Phosphinoyl groups improve metalloprotease binding but may reduce metabolic stability compared to amine-containing analogs .
Synthetic Flexibility :
- Benzyl esters are consistently synthesized via coupling reactions (e.g., BOP-Cl, HATU), with yields >80% under optimized conditions .
- Chiral centers (e.g., (R)-configurations in ) are preserved using stereospecific protecting groups like SEM and TBS .
Physicochemical Properties: Hydroxyethyl or methoxycarbonyl groups enhance solubility but may reduce membrane permeability .
Biological Activity
2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester, also known as a pyrrolidine derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to a class of nitrogen-containing heterocycles that are frequently investigated for their therapeutic properties, including antibacterial and antifungal activities.
- Molecular Formula : C18H27N3O2
- Molecular Weight : 317.42588 g/mol
- CAS Number : 1353962-49-8
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of various pyrrolidine derivatives, including this compound. In vitro tests have shown promising results against a range of bacterial strains.
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 3.12 |
| Compound B | Escherichia coli | 12.5 |
| This compound | Bacillus subtilis | 75 |
| Pseudomonas aeruginosa | <125 |
The Minimum Inhibitory Concentration (MIC) values indicate that this compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, while showing less efficacy against Gram-negative bacteria.
Antifungal Activity
In addition to antibacterial properties, pyrrolidine derivatives have also been evaluated for antifungal activity. The compound shows potential in inhibiting fungal growth, making it a candidate for further development in antifungal therapies.
Case Studies
- Study on Pyrrolidine Derivatives : A comprehensive study published in the Journal of Medicinal Chemistry evaluated various pyrrolidine derivatives for their biological activities. The results indicated that modifications in the molecular structure significantly influenced the antibacterial and antifungal efficacy of these compounds .
- Clinical Relevance : Another investigation focused on the synthesis and biological evaluation of new pyrrolidine-based compounds, demonstrating their effectiveness against resistant bacterial strains. The study concluded that these compounds could serve as lead structures for developing new antibiotics .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the pyrrolidine ring contributes to its ability to interact with bacterial cell membranes or inhibit essential enzymatic pathways.
Q & A
What synthetic strategies are effective for introducing protective groups during the synthesis of pyrrolidine-1-carboxylic acid benzyl ester derivatives?
The synthesis of pyrrolidine-based benzyl esters often requires strategic protection of reactive functional groups. For example, tert-butyldimethylsilyl (TBS) and 2-(trimethylsilyl)ethoxymethyl (SEM) groups are widely used. In one protocol, (2S,4R)-4-hydroxy-pyrrolidine-2-carboxylic acid is first protected with TBSOTf and 2,6-lutidine, achieving near-quantitative yields. Subsequent SEM protection using SEM-Cl and DIPEA ensures stability during coupling reactions . Deprotection with tetrabutylammonium fluoride (TBAF) or magnesium bromide/nitromethane/1-butanethiol selectively removes SEM groups without affecting the benzyl ester, critical for stepwise functionalization .
How do coupling agents influence the yield and purity of amide intermediates in the synthesis of this compound?
Coupling agents like BOP-Cl, EDCI/HOBt, and HATU are pivotal for forming amide bonds. For instance, coupling (2S,4R)-4-hydroxy-pyrrolidine derivatives with carboxylic acids using BOP-Cl in dichloromethane yields SEM-protected intermediates with >90% efficiency . Alternatively, HATU-mediated coupling with DIPEA achieves comparable yields (78–80%) but may reduce side reactions due to its superior activation of carboxylates . Comparative studies suggest HATU is preferable for sterically hindered substrates, while EDCI/HOBt offers cost advantages for simpler systems.
What analytical techniques are recommended for resolving structural ambiguities in pyrrolidine-1-carboxylic acid benzyl ester analogs?
X-ray crystallography is definitive for confirming stereochemistry, as demonstrated for related compounds like (2R)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, which revealed non-proteinogenic amino acid conformations . For routine analysis, high-resolution NMR (e.g., ¹H/¹³C, COSY, HSQC) can distinguish regioisomers, while HPLC with UV/vis or MS detection ensures purity (>95%) . Mass spectrometry (HRMS-ESI) validates molecular weights, particularly for intermediates with labile protecting groups .
How can researchers optimize deprotection steps to minimize side reactions in the final product?
Deprotection conditions must balance efficiency and selectivity. For SEM groups, magnesium bromide in nitromethane/ether at 0°C removes SEM with 66–72% yield and minimal ester cleavage . For acid-sensitive groups, potassium carbonate in MeOH/CH₂Cl₂/H₂O (8:1:1) under mild stirring avoids hydrolysis of the benzyl ester . Monitoring via TLC or LC-MS is critical to terminate reactions at complete deprotection.
What biological applications have been explored for pyrrolidine-1-carboxylic acid benzyl ester derivatives?
These derivatives are key intermediates in medicinal chemistry. For example, (3S)-3-amino-2-oxo-5-phenyl-pentyl acetate—a fragment derived from similar benzyl esters—was used to develop cysteine protease inhibitors with antimalarial activity . Structure-activity relationship (SAR) studies rely on modifying the pyrrolidine core and substituents to optimize binding to enzymatic active sites .
What safety protocols are essential when handling intermediates with reactive functional groups?
- Waste Management : Separate halogenated (e.g., SEM-Cl byproducts) and non-halogenated waste. Collaborate with certified agencies for disposal of toxic reagents like TBAF .
- First Aid : Direct exposure to coupling agents (e.g., HATU) requires immediate rinsing and medical consultation. Safety data sheets (SDS) for related compounds recommend using PPE (gloves, goggles) and working under nitrogen for air-sensitive steps .
How can computational modeling aid in predicting the reactivity of modified pyrrolidine cores?
Density functional theory (DFT) studies can predict steric and electronic effects of substituents (e.g., methylamino or benzyl groups) on reaction pathways. For example, modeling the transition state of HATU-mediated coupling may explain yield variations between EDCI and HATU . Molecular docking can also guide SAR by simulating interactions between pyrrolidine derivatives and target enzymes (e.g., cysteine proteases) .
What are the challenges in scaling up the synthesis of this compound for in vivo studies?
- Purification : Column chromatography is impractical at scale. Alternatives like recrystallization (using THF/hexane) or centrifugal partition chromatography (CPC) improve throughput .
- Yield Optimization : Batch variability in SEM protection can arise from moisture sensitivity. Automated syringe pumps for reagent addition enhance reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
